molecular formula C8H7N3OS B1269215 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol CAS No. 37536-29-1

2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol

Cat. No.: B1269215
CAS No.: 37536-29-1
M. Wt: 193.23 g/mol
InChI Key: CCAJTTYNVNCKDV-UHFFFAOYSA-N
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Description

2-(5-Sulfanyl-4H-1,2,4-triazol-3-yl)phenol is a chemical compound with the molecular formula C8H7N3OS and a molecular weight of 193.23 g/mol . This compound features a triazole ring, a phenol group, and a sulfanyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide to form the corresponding Schiff base, which is then cyclized to yield the triazole ring . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-Sulfanyl-4H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted phenol derivatives depending on the electrophile used.

Scientific Research Applications

2-(5-Sulfanyl-4H-1,2,4-triazol-3-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The triazole ring and phenol group are likely involved in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Mercapto-4H-1,2,4-triazol-3-yl)phenol
  • 2-(5-Thio-4H-1,2,4-triazol-3-yl)phenol
  • 2-(5-Sulfanyl-4H-1,2,4-triazol-3-yl)aniline

Uniqueness

2-(5-Sulfanyl-4H-1,2,4-triazol-3-yl)phenol is unique due to the presence of both a phenol group and a sulfanyl group attached to the triazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(2-hydroxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c12-6-4-2-1-3-5(6)7-9-8(13)11-10-7/h1-4,12H,(H2,9,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAJTTYNVNCKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=S)NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425181
Record name 6-(5-Sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37536-29-1
Record name 6-(5-Sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol
Reactant of Route 2
2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol
Reactant of Route 3
2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol
Reactant of Route 4
Reactant of Route 4
2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol
Reactant of Route 5
2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol
Reactant of Route 6
2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol

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